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Compound of Interest

Compound Name: DIBORANE

Cat. No.: B8814927

Alfred Stock (1876-1946), a German inorganic chemist, fundamentally established the field of
boron hydride chemistry. His work, conducted primarily between 1912 and 1936, involved the
first systematic synthesis and characterization of these highly reactive and structurally unique
compounds. Faced with substances that were volatile, toxic, and spontaneously flammable in
air, Stock's primary challenge was their safe manipulation and purification. His breakthrough
was the development and mastery of the high-vacuum manifold, a specialized glass apparatus
that allowed for the handling of air-sensitive compounds in an inert environment. This
innovation was the key that unlocked the entire field of borane chemistry, enabling the isolation
of a series of boranes with the general formulas BnHn+4 and BnHn+6. This guide provides a
technical overview of Stock's core experimental methodologies, presents the quantitative data
he collected, and illustrates the logical workflow of his groundbreaking research.

Core Challenge and Innovation: The High-Vacuum
Manifold

The extreme reactivity of boron hydrides with air and moisture presented a significant barrier to
their study. To overcome this, Alfred Stock pioneered the use of the all-glass high-vacuum
apparatus, which became known as the "Stock" vacuum line. This technique remains a
cornerstone of modern inorganic and organometallic synthesis.

The apparatus consists of a series of interconnected glass tubes, traps, and stopcocks,
allowing for the manipulation of volatile substances under vacuum. The core principle of
separation relies on fractional condensation. A mixture of volatile boranes, produced in a
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reaction flask, is passed through a series of U-traps held at progressively lower temperatures
(using cold baths like liquid nitrogen, dry ice/acetone, etc.). Compounds with higher boiling
points (lower vapor pressures) condense in the warmer traps, while more volatile compounds
pass through to the colder traps. By carefully controlling the temperature of each trap, the
mixture can be separated into its pure components. This trap-to-trap distillation technique was
essential for isolating individual boranes from the complex mixtures produced in his initial
syntheses.

Experimental Protocols

Alfred Stock's research into boranes followed two primary experimental pathways: the initial
synthesis from a metal boride and the subsequent thermal conversion (pyrolysis) of the
simplest borane into more complex structures.

Primary Synthesis of Borane Mixtures from Magnhesium
Boride

Stock's original method for producing boron hydrides involved the reaction of a metal boride,
specifically magnesium boride (MgsB:z), with an acid. This reaction generates a mixture of
volatile boranes, which were immediately transferred to the vacuum line for separation.

Methodology:

o Apparatus Setup: A reaction flask is connected to a high-vacuum manifold equipped with a
series of cold traps. The entire system is evacuated to remove air and moisture.

e Reaction: Magnesium boride (MgsB:2) is placed in the reaction flask. A moderately
concentrated acid (e.g., 8N phosphoric acid or hydrochloric acid) is slowly added to the
boride under vacuum. The reaction proceeds according to the general equation: MgsB2 +
Acid - Mixture of BxHy (g) + Mg-Salts

o Product Collection: The gaseous mixture of boranes, primarily containing diborane (BzHs),
tetraborane (BsaH1o0), and pentaborane (BsHo), is immediately drawn from the reaction flask
into the vacuum line.

 Purification: The mixture is passed through the series of U-traps, each maintained at a
specific low temperature. The boranes are separated by fractional condensation based on
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their differing volatilities. For example, less volatile boranes like BaH10 and BsHs are
condensed in traps at higher temperatures, while the very volatile BzHs passes through to be
collected in a trap cooled with liquid nitrogen.

Synthesis of Higher Boranes via Pyrolysis

Stock discovered that diborane could be converted into a range of higher boranes by heating it
under controlled conditions. The specific product obtained is highly dependent on the
temperature, pressure, and duration of the heating process.

Methodology:

o Starting Material: Pure diborane (BzHs), isolated from the primary synthesis, is used as the
starting material.

o Apparatus: A known quantity of diborane is introduced into a heated glass tube or flask
connected to the vacuum line. This allows for precise temperature control and subsequent
separation of the products.

o Thermal Conversion (Pyrolysis): The diborane is heated to a specific temperature to induce
conversion. The key products and their corresponding conditions are as follows:

o Pentaborane(1l) (BsHi1): Heating diborane at 115 °C. 5B2Hs — 2BsH11 + 4H:2

o Pentaborane(9) (BsHo): Heating diborane in a circulating system at 200-250 °C. 5B2Hes —
2BsHo + 6H2

o Decaborane(14) (BioH14): Prolonged heating of diborane at 120 °C for approximately 47
hours gives the best yields of this solid borane. 5BzHs — BioHi4 + 8H2 (Overall
stoichiometry is more complex)

o Separation: After the reaction, the resulting mixture, which includes unreacted diborane,
hydrogen gas, and the higher borane products, is separated using the fractional
condensation technique on the vacuum line.

Quantitative Data: Physical Properties of Boranes
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The systematic characterization of the boranes required the careful measurement of their
physical properties. The following table summarizes key data for the boranes first isolated and
studied by Alfred Stock.

Molecular ) . . .

Compound . Melting Point Boiling Point

Formula Weight ( g/mol
Name ) (°C) (°C)
Diborane(6) B2Hse 27.67 -164.9 -92.6
Tetraborane(10) BaH1o0 53.32 -120 18
Pentaborane(9) BsHo 63.12 -46.6 58.4
Pentaborane(11) BsHu 65.14 -123 63
Hexaborane(10) BeH10 75.95 -62.3 108
Decaborane(14) BioH14 122.22 99.7 213 (dec.)

(Data compiled from multiple sources referencing original work)

Research Workflow Visualization

The logical progression of Alfred Stock's research, from initial synthesis to the creation of
higher-order compounds, can be visualized as a two-stage workflow. The first stage involves
the creation and separation of a foundational set of boranes, while the second stage uses the
simplest borane as a building block for more complex structures through pyrolysis.
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Caption: Alfred Stock's experimental workflow for boron hydride research.
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 To cite this document: BenchChem. [The Pioneering Research of Alfred Stock on Boron
Hydrides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8814927#alfred-stock-s-research-on-boron-hydrides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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